molecular formula C17H10ClNO3S2 B11711147 4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate

4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11711147
M. Wt: 375.9 g/mol
InChI Key: BZBSISQTOSFJIC-NTEUORMPSA-N
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Description

The compound 4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate typically involves the condensation of a thiazolidinone derivative with a chlorobenzoate ester. The reaction conditions often include:

    Reagents: Thiazolidinone derivative, 2-chlorobenzoic acid or its ester, and a suitable base.

    Solvents: Common solvents include ethanol, methanol, or acetic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, often around 80-100°C.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of reagents.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Including recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate involves:

    Molecular Targets: It targets specific enzymes and proteins involved in cellular processes.

    Pathways: It may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

    Effects: This inhibition can lead to the disruption of metabolic pathways, resulting in the death of cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-chlorobenzoate: is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidinone ring with a chlorobenzoate ester makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C17H10ClNO3S2

Molecular Weight

375.9 g/mol

IUPAC Name

[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C17H10ClNO3S2/c18-13-4-2-1-3-12(13)16(21)22-11-7-5-10(6-8-11)9-14-15(20)19-17(23)24-14/h1-9H,(H,19,20,23)/b14-9+

InChI Key

BZBSISQTOSFJIC-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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